2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide
Description
Properties
CAS No. |
919108-60-4 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-ethyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-3-19-16(21-2)13-7-6-11(9-14(13)18-19)15(20)17-10-12-5-4-8-22-12/h4-9H,3,10H2,1-2H3,(H,17,20) |
InChI Key |
FYMRIJBUGZHXRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the furan ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further research or application.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
The compound 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is characterized by its unique indazole structure, which contributes to its biological activity. The presence of the furan moiety and the methoxy group enhances its solubility and potential interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in Cancer Research demonstrated that this compound effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
Case Study:
In a controlled study, administration of 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide significantly lowered levels of pro-inflammatory cytokines in a murine model of arthritis . This suggests potential therapeutic benefits for conditions like rheumatoid arthritis.
Neurological Applications
Recent investigations have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
Case Study:
Research published in the Journal of Neurochemistry indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering a new avenue for Alzheimer's disease treatment .
Table 1: Biological Activities of 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between the target compound and analogous molecules from the evidence:
Key Observations :
Pharmacological and Physicochemical Properties
- Solubility : The methoxy and furan groups in the target compound may enhance solubility compared to purely hydrophobic analogs (e.g., ’s trifluoromethylbenzothiazole).
- Bioactivity : Benzothiazole derivatives () are often associated with kinase inhibition or antimicrobial activity. The target’s indazole-furan combination could mimic these effects but with improved selectivity due to indazole’s unique geometry .
Biological Activity
2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is a compound belonging to the indazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, outlining its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 919108-60-4 |
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | 2-ethyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide |
| InChI Key | FYMRIJBUGZHXRP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |
Biological Activity Overview
Indazole derivatives, including 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide, are known for their potential in various therapeutic areas, including:
- Antimicrobial Activity : Research indicates that indazole derivatives exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
The biological activity of 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide is primarily attributed to its interaction with specific enzymes and receptors within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It may interact with various receptors that regulate cellular signaling pathways, affecting processes like apoptosis and cell proliferation.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related indazole compounds, providing insights into structure-activity relationships (SAR):
- A study evaluated several indazole derivatives for their antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results indicated that modifications on the indazole structure significantly influenced potency, with some derivatives exhibiting IC50 values lower than previously reported indazoles .
- Another investigation focused on the anti-inflammatory properties of indazole derivatives, showing that certain compounds effectively reduced nitric oxide production in lipopolysaccharide-induced models of inflammation .
Summary of Biological Activities
The following table summarizes key findings from various studies on the biological activities of 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide and related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling reactions using activating agents like HATU or EDCI, followed by purification via silica gel chromatography or recrystallization. For example, analogous indazole derivatives have been synthesized using carbodiimide-mediated amidation . Purity optimization may require gradient elution (e.g., ethyl acetate/hexane systems) and monitoring by HPLC or LC-MS. Post-synthetic crystallization in solvents like dichloromethane/hexane mixtures can enhance purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR : 1H/13C NMR confirms substituent positions and hydrogen bonding (e.g., methoxy and furan protons).
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for similar indazole-carboxamide structures .
- HRMS : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict reaction pathways or optimize reaction conditions for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error cycles . Molecular docking studies can predict binding affinities if the compound has biological targets, guiding functional group modifications.
Q. What experimental design strategies (e.g., DoE) are recommended for optimizing yield and scalability?
- Methodology : A factorial design of experiments (DoE) evaluates critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, CRDC subclass RDF2050112 emphasizes reactor design and process control to balance kinetics and thermodynamics . Central composite designs (CCD) or Taguchi methods minimize experimental runs while maximizing data robustness .
Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC50 values)?
- Methodology :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).
- Isomer separation : Chiral chromatography (e.g., Chiralpak® OD) resolves enantiomers, as shown for structurally similar pyrazine-carboxamides .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
Q. What are the key considerations for designing derivatives to improve metabolic stability or solubility?
- Methodology :
- Bioisosteric replacement : Substitute the furan group with thiophene or pyridine rings to enhance metabolic resistance.
- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) or use prodrug strategies (e.g., esterification) to adjust hydrophilicity.
- In vitro ADME assays : Microsomal stability and Caco-2 permeability studies guide structural modifications.
Safety and Handling
Q. What safety protocols are critical during synthesis and handling of this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers, as outlined for analogous methoxy-benzothiazole carboxamides .
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive intermediates.
Physicochemical Properties
| Property | Method/Reference |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Melting Point | ≥150°C (predicted) |
| Solubility | DMSO >10 mM (empirical) |
| LogP (octanol-water) | ~2.8 (computational) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
